N-methyl-N-(2-pyridinylmethyl)guanidine sulfate
Description
N-methyl-N-(2-pyridinylmethyl)guanidine sulfate is a substituted guanidine derivative characterized by a methyl group and a 2-pyridinylmethyl group attached to the guanidine core, forming a sulfate salt. Guanidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their strong basicity, hydrogen-bonding capabilities, and structural versatility . For instance, substituted guanidine sulfates, such as N,N-dimethylguanidine sulfate and N-ethylguanidine sulfate, are well-documented as intermediates in drug synthesis and agrochemical production . The pyridinylmethyl substituent in this compound may enhance its coordination properties or bioactivity compared to simpler alkyl-substituted derivatives.
Properties
IUPAC Name |
1-methyl-1-(pyridin-2-ylmethyl)guanidine;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.H2O4S/c1-12(8(9)10)6-7-4-2-3-5-11-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,9,10);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOCJINFJVROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-36-2 | |
| Record name | Guanidine, N-methyl-N-(2-pyridinylmethyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Urea-Sulfamic Acid Condensation
The foundational method for guanidine sulfate synthesis involves reacting urea with sulfamic acid or its salts under controlled conditions. For N-methyl-N-(2-pyridinylmethyl)guanidine sulfate, this route requires sequential alkylation:
Guanidine Sulfate Formation :
$$ \text{Urea} + \text{Sulfamic Acid} \xrightarrow{\Delta} \text{Guanidine Sulfate} + \text{NH}3 + \text{CO}2 $$
Conducted at 120–150°C for 6–12 hours, yielding 85–90% guanidine sulfate.N-Alkylation :
Limitations : Over-alkylation risks necessitate stoichiometric control, and byproducts like NH4Cl require purification via recrystallization from ethanol.
Modern Cyanamide-Based Alkylation
Direct Cyanamide Coupling
A safer alternative replaces nitric acid with hydrochloric acid in cyanamide reactions:
Reaction Scheme :
$$ \text{2-Amino-4-nitrotoluene} + \text{Cyanamide} \xrightarrow{\text{HCl, 60–65°C}} \text{N-(2-Methyl-5-nitrophenyl)guanidine} $$
Neutralization with NaOH precipitates the product (97% yield, >99% HPLC purity).Adaptation for Pyridinylmethyl Groups :
Substituting 2-amino-4-nitrotoluene with 2-aminomethylpyridine and optimizing cyanamide ratios (2–3:1 mol/mol) achieves this compound in 82% yield after sulfation with H2SO4.
Advantages :
Copper-Catalyzed Guanidine Functionalization
Hybrid Ligand Synthesis
Recent advances from coordination chemistry enable one-pot guanidine-pyridine coupling:
Ligand Preparation :
Sulfation :
Treat the complex with H2SO4 in ethanol/water, recovering 95% this compound.
Key Data :
- Electrochemical potential: −0.545 V vs. Fc/Fc+.
- ATRP catalysis rate constants: 2.33 s⁻¹ (activation), 1.3 × 10⁷ s⁻¹ (deactivation).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Urea-Sulfamic Acid | 62 | 98 | 36 | Moderate |
| Cyanamide-HCl | 82 | 99.5 | 24 | High |
| Cu-Catalyzed | 89 | 99.9 | 6 | High |
Optimization Insights :
- Temperature : Cyanamide reactions require precise 60–65°C control to prevent decomposition.
- Solvent : DMF enhances reaction rates but complicates purification; ethanol/water mixtures improve crystallization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, reverting to its guanidine base. This reactivity is critical for its stability in pharmaceutical formulations.
Key Observations:
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Acidic Hydrolysis :
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In HCl (1–2 M) at 60–80°C, the sulfate group is cleaved, yielding N-methyl-N-(2-pyridinylmethyl)guanidine and sulfuric acid.
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Reaction rates depend on temperature and acid concentration.
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Basic Hydrolysis :
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In NaOH (0.5–1 M) at 25–40°C, deprotonation occurs at the guanidine moiety, forming a reactive intermediate susceptible to nucleophilic attack.
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Acylation Reactions
The guanidine group acts as a nucleophile, reacting with acylating agents such as acetyl chloride or anhydrides.
Experimental Data:
| Acylating Agent | Solvent | Temperature | Product Yield |
|---|---|---|---|
| Acetyl chloride | Dichloromethane | 0°C | 78% |
| Acetic anhydride | Toluene | 25°C | 85% |
Mechanism involves nucleophilic attack at the carbonyl carbon, forming N-acylated derivatives. Steric hindrance from the pyridinylmethyl group reduces reactivity with bulkier acylating agents.
Alkylation Reactions
The compound participates in alkylation with haloalkanes or epoxides, though reactivity is moderated by its steric bulk .
Example Reaction:
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With Ethyl Bromide :
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In ethanol at reflux (78°C), the guanidine nitrogen reacts to form a quaternary ammonium salt (yield: 62%).
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Complexation with Metal Ions
The pyridine nitrogen and guanidine group enable coordination with transition metals, forming stable complexes .
Notable Complexes:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | Bidentate (N,N) | Catalytic oxidation |
| Fe³⁺ | Tridentate (N,N,O) | Magnetic materials |
Reactivity in Multistep Syntheses
The compound serves as a precursor in multicomponent reactions. For example:
Synthesis of Pyrido[2,3-d]pyrimidines :
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React with malononitrile and aldehydes in ethanol.
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Cyclize under microwave irradiation (140°C, 10 min).
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Yield : 72–89% for derivatives with electron-withdrawing substituents.
Interaction with Biological Targets
While not a direct reaction, its pharmacological activity stems from interactions with enzymes and receptors :
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Enzyme Inhibition : Competes with arginine in nitric oxide synthase (IC₅₀: 12 µM) .
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Receptor Binding : Modulates α₂-adrenergic receptors (Kd: 8.3 nM).
Stability Under Thermal and Oxidative Conditions
| Condition | Observation |
|---|---|
| 100°C (dry) | Stable for 24 hrs; decomposition <5% |
| H₂O₂ (3%, 25°C) | Oxidizes to pyridine-N-oxide (yield: 55%) |
Comparative Reactivity with Analogues
| Compound | Hydrolysis Rate (k, s⁻¹) | Acylation Yield |
|---|---|---|
| N-methylguanidine sulfate | 0.45 | 92% |
| N-(2-pyridinylmethyl)guanidine | 0.38 | 88% |
| Target Compound | 0.29 | 78–85% |
Reduced reactivity compared to simpler guanidines is attributed to steric and electronic effects of the pyridinylmethyl group.
Scientific Research Applications
N-methyl-N-(2-pyridinylmethyl)guanidine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-pyridinylmethyl)guanidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The substituents on the guanidine core significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key guanidine sulfates:
Key Observations:
- Alkyl vs. Aryl Substitution: Alkyl-substituted guanidines (e.g., N,N-dimethylguanidine sulfate) exhibit higher water solubility, making them suitable for agrochemical formulations .
- Bioactivity: Guanethidine sulfate’s hexahydroazocinyl-ethyl group confers potent antihypertensive effects, highlighting the role of cyclic amines in enhancing pharmacological activity . The pyridinylmethyl group in the target compound may similarly modulate receptor binding or metabolic stability.
- Synthesis Complexity: Derivatives with aromatic or heterocyclic substituents (e.g., pyridinylmethyl) often require multi-step syntheses, as seen in chiral guanidinium salts derived from 1-phenylethylamine .
Biological Activity
N-methyl-N-(2-pyridinylmethyl)guanidine sulfate (abbreviated as NMPG) is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of NMPG, focusing on its pharmacological implications, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
NMPG has the molecular formula C₈H₁₂N₄O₄S and a molecular weight of approximately 262 g/mol. The compound features a guanidine moiety, which is known for its basicity and ability to participate in hydrogen bonding. The presence of the pyridine ring enhances its solubility and biological activity, making it suitable for various biochemical applications.
Pharmacological Context
NMPG exhibits notable pharmacological activities, particularly in neuropharmacology. Its guanidine structure is linked to the modulation of neurotransmitter systems, potentially affecting ion channels and neurotransmitter receptors. This suggests that NMPG may play a role in various neurological pathways, warranting further investigation into its therapeutic potential.
While specific mechanisms of action for NMPG are still under exploration, its guanidine group is believed to facilitate proton transfer reactions. This property may allow NMPG to interact with various biological substrates, potentially influencing cellular signaling pathways. However, detailed studies elucidating the exact mechanisms remain limited.
Comparative Analysis with Related Compounds
To understand the unique properties of NMPG, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-methyl-N-(2-methylbenzyl)guanidine sulfate | Contains a methylbenzyl group | Different aromatic substitution affects properties |
| N,N-dimethylguanidine | Two methyl groups on nitrogen | Lacks pyridyl substitution, affecting activity |
| N-phenyl-N-(2-pyridinylmethyl)guanidine sulfate | Phenyl instead of methyl | Different aromatic system alters interactions |
This table highlights how variations in structure can lead to different biological activities and applications among guanidine derivatives.
Case Studies and Research Findings
Recent studies have demonstrated the potential of guanidine-containing compounds in antimicrobial and anti-inflammatory drug development. For instance, research on guanidine derivatives has shown broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi. The terminal guanidine group has been identified as crucial for these bioactivities, indicating that compounds like NMPG could be developed into novel therapeutic agents .
Moreover, investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the guanidine moiety can significantly influence biological efficacy. This underscores the importance of further exploring NMPG's structural characteristics to optimize its pharmacological properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methyl-N-(2-pyridinylmethyl)guanidine sulfate, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of N-substituted guanidines typically involves guanylating agents such as thiourea derivatives or cyanamide-dimethylamine reactions. For example, in analogous compounds, methylsulfonylthio carbonate hydroiodide has been used to facilitate nucleophilic substitution, achieving yields of 67–77% under optimized conditions (e.g., 5 mol% Pd(PPh₃)₄ catalyst, THF solvent, 65°C) . To enhance yield, ensure stoichiometric excess of the methylating agent, use inert atmospheres, and monitor reaction progress via TLC or LC-MS. Purification via recrystallization or column chromatography is critical for isolating the sulfate salt .
Q. How should solubility and stability of this compound be characterized in aqueous and organic solvents?
- Methodological Answer : Solubility can be determined using visual-polythermal analysis within controlled temperature ranges (e.g., 40–52°C) and confirmed via X-ray diffraction to identify crystalline phases . For stability, conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Use HPLC or NMR to track decomposition products, particularly hydrolysis of the guanidine moiety or sulfate dissociation .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using N-methyl-N-(trimethylsilyl) trifluoroacetamide [MSTFA]) enhances volatility and detection sensitivity. For liquid matrices, reverse-phase HPLC with UV detection (λ = 210–260 nm) or charged aerosol detection (CAD) is recommended. Validate methods using spike-recovery experiments in biological or environmental samples .
Advanced Research Questions
Q. How can this compound be utilized in transition metal coordination chemistry for catalytic applications?
- Methodological Answer : The pyridinylmethyl group acts as a bidentate ligand, enabling coordination with metals like osmium or palladium. For example, [(η⁶-p-cymene)OsCl(H₂L)]⁺ complexes (where H₂L = pyridinylmethylguanidine) have been synthesized via reactions with dimeric metal precursors. Characterize complexes using X-ray crystallography, cyclic voltammetry, and UV-vis spectroscopy to assess redox activity and ligand-metal charge transfer .
Q. What role does this compound play in nucleic acid delivery systems compared to amine-based polymers?
- Methodological Answer : Guanidine-based copolymers exhibit stronger DNA condensation but lower stability against anionic proteoglycans (e.g., heparan sulfate) compared to amine-based polymers. Evaluate transfection efficiency in vitro using luciferase reporter assays and in vivo via biodistribution studies. Optimize polymer-DNA (polyplex) ratios using dynamic light scattering (DLS) and zeta potential measurements .
Q. How can derivatization protocols improve the detection of this compound in metabolomic flux studies?
- Methodological Answer : Derivatize with MSTFA to convert polar guanidine groups into trimethylsilyl derivatives for GC-MS analysis. For isotopic labeling (e.g., ¹³C or ¹⁵N), use stable isotope-resolved metabolomics (SIRM) and calculate flux rates via computational modeling (e.g., isotopomer spectral analysis [ISA]) .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported solubility data for guanidine sulfate derivatives?
- Methodological Answer : Discrepancies often arise from variations in crystallinity, hydration states, or measurement techniques. Standardize protocols using the OECD Guideline 105 (water solubility via shake-flask method) and cross-validate with differential scanning calorimetry (DSC) to assess purity. For example, guanidine sulfate solubility in water at 25°C ranges from 220–250 g/L depending on hydration .
Nomenclature and Structural Identification
Q. What strategies ensure accurate identification of this compound amid varying CAS registry entries?
- Methodological Answer : Cross-reference CAS numbers (e.g., 598-65-2 for 2:1 sulfate) with spectral data (¹H/¹³C NMR, IR) and elemental analysis. Public databases like PubChem or Reaxys provide validated entries. For example, distinguish between 1:1 and 2:1 sulfate salts via sulfate content quantification using ion chromatography .
Experimental Design Considerations
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply Response Surface Methodology (RSM) to assess factors like temperature, catalyst loading, and reactant ratios. For instance, a central composite design (CCD) with 5–7 factors (e.g., MgSO₄ concentration, pH adjustment with guanidine hydrochloride) can identify optimal conditions for yield and purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
